

L-012 Sodium Salt: A Comprehensive Technical Guide for Researchers

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An in-depth examination of the core properties and applications of the highly sensitive chemiluminescent probe, L-012 sodium salt, tailored for researchers, scientists, and professionals in drug development.

L-012 sodium salt is a luminol-based chemiluminescent probe renowned for its high sensitivity in detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2][3][4][5] [6][7] Its superior light emission compared to other probes like luminol and lucigenin has established it as a valuable tool in oxidative stress research, particularly for monitoring the activity of NADPH oxidase (NOX).[5][8][9] This guide provides a detailed overview of its fundamental properties, experimental protocols, and the biochemical pathways involved in its function.

Core Physicochemical Properties

L-012 sodium salt is a yellow to orange powder.[5] Its chemical and physical characteristics are summarized below, providing essential information for its use in experimental settings.



Property	Value	References	
Chemical Name	8-Amino-5-chloro-2,3-dihydro- 7-phenyl-pyrido[3,4- d]pyridazine sodium salt	[4][10]	
Molecular Formula	C13H8CIN4NaO2	[1][3][4]	
Molecular Weight	310.67 g/mol	[1][3][4][5]	
CAS Number	143556-24-5	24-5 [1][3][4][5]	
Appearance	Solid, yellow to orange powder	[1][5]	
Purity	≥98% (HPLC)	[3][4][5]	
Chemiluminescence Emission Max	470 nm	[10]	

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity and performance of L-012 sodium salt. The following table outlines its solubility in common laboratory solvents and recommended storage conditions.



Solvent	Concentration	Notes	References
Water	2 mg/mL	Clear solution.	[5]
3.16 - 3.33 mg/mL (10.17 - 10.72 mM)	Sonication and heating to 60°C may be required.	[1][6][7]	
6.21 mg/mL (20 mM)	[3]		_
DMSO	31.07 mg/mL (100 mM)	[3]	
45 - 50 mg/mL (144.85 - 160.94 mM)	Sonication may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature.	[1][6][7]	<u> </u>
Acetonitrile	0.1 - 1 mg/mL	Slightly soluble.	[10]

Storage and Stability:

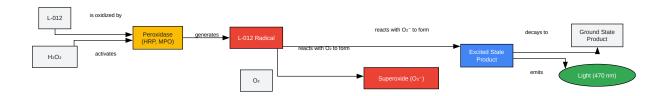
- Solid: Store at -20°C for up to 4 years or more.[1][3][4][5][10]
- Stock Solutions: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] It is crucial to protect solutions from light and avoid repeated freeze-thaw cycles.[1]
- Working Solutions: Prepare fresh and use immediately, keeping them protected from light.[1]
 [11]

Mechanism of Chemiluminescence

The chemiluminescence of L-012 is not a result of a direct reaction with superoxide anions $(O_2^-).[12]$ Instead, it involves a peroxidase-catalyzed mechanism. In the presence of hydrogen peroxide (H_2O_2) and a peroxidase, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), L-012 is oxidized to a radical form.[5][12] This radical then reacts with molecular oxygen to produce O_2^- , which in turn reacts with another L-012 radical, leading to an excited-state product that emits light upon relaxation.[5][12] This indirect mechanism means that the



signal can be sensitive to superoxide dismutase (SOD), which can lead to the misinterpretation that L-012 directly measures superoxide.[12] The presence of both peroxidase activity and O₂⁻ contributes to the overall luminescence signal.[8][12]



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Proposed chemiluminescence mechanism of L-012.

Experimental Protocols

Below are generalized protocols for the preparation of L-012 solutions and its application in cell-free and cell-based assays for ROS detection.

Preparation of Stock and Working Solutions

- Stock Solution (10 mM):
 - Weigh the appropriate amount of L-012 sodium salt (MW: 310.67 g/mol).
 - Dissolve in high-purity DMSO or sterile ultrapure water to a final concentration of 10 mM.
 [1][11][13] If using water, gentle warming to 60°C and sonication may be necessary for complete dissolution.
 - Aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C.[1][11][13]
- Working Solution (1-10 μM):
 - On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 μM using a suitable buffer (e.g., PBS) or serum-free cell culture

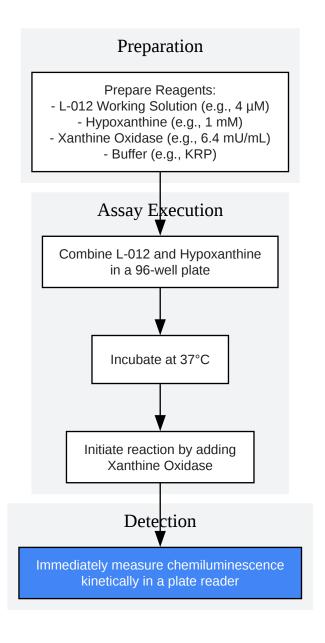


medium.[1][11][13]

- The optimal concentration should be determined empirically for each specific experimental system.[1]
- Keep the working solution protected from light and use it immediately.[1][11]

In Vitro ROS Detection Assay (Cell-Free System)

This protocol describes a method to detect superoxide generated by the xanthine/xanthine oxidase system.





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